Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate is a synthetic compound notable for its potential applications in medicinal chemistry and biological research. It features a piperazine ring, which is a common structural motif in many pharmacologically active compounds. The presence of a tert-butyl group and a hydroxyethyl moiety linked to a pyridine ring enhances its solubility and biological activity.
This compound can be synthesized from commercially available piperazine derivatives and pyridine compounds. The synthesis typically involves the reaction of N-Boc-piperazine with pyridine derivatives under specific conditions, which may include the use of bases and solvents like triethylamine and acetonitrile, respectively.
Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate belongs to the class of piperazine derivatives, which are widely studied for their diverse biological activities. It is particularly relevant in the fields of medicinal chemistry, pharmacology, and materials science.
The synthesis of tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate generally follows a multi-step process:
The synthetic process may involve purification steps such as crystallization or chromatography to isolate the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure high purity levels.
The molecular formula of tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate is , with a molecular weight of approximately 303.39 g/mol. Its structure includes:
Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate can undergo several chemical reactions:
Common reagents for these reactions include:
The mechanism of action for tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate involves its interaction with biological macromolecules. The piperazine ring facilitates hydrogen bonding and other interactions that influence biological activity. Additionally, the pyridine moiety can participate in π–π interactions and coordinate with metal ions, enhancing its pharmacological effects.
Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate is typically characterized by:
Key chemical properties include:
Relevant analyses often involve determining melting points, boiling points, and spectral data to characterize its properties comprehensively.
Tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate has potential applications in various scientific fields:
The synthesis of tert-butyl 4-[2-hydroxy-2-(pyridin-3-yl)ethyl]piperazine-1-carboxylate leverages piperazine as a versatile nitrogen-rich scaffold. A prominent route involves sequential nucleophilic substitutions: First, N-Boc-piperazine undergoes alkylation with ethylene oxide to generate tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate (CAS 77279-24-4), a key intermediate with 83-90% yields [7]. This intermediate then reacts with 3-bromopyridine under Mitsunobu conditions (DIAD/PPh₃) to install the pyridinyl-hydroxyethyl moiety, achieving 70-75% yield after purification. Alternative pathways employ reductive amination between Boc-piperazine and 2-oxo-2-(pyridin-3-yl)acetaldehyde, utilizing NaBH₃CN in methanol to yield the target compound in 65% yield [1] [4]. Challenges include epimerization at the hydroxy-bearing carbon, minimized by maintaining pH 7-8 and temperatures below 25°C.
Table 1: Comparison of Multi-Step Synthesis Pathways
Route | Key Reagents | Yield (%) | Purity (%) | Cost Efficiency |
---|---|---|---|---|
Alkylation-Mitsunobu | Ethylene oxide, 3-Bromopyridine, DIAD | 75 | 95 | Moderate |
Reductive Amination | NaBH₃CN, Boc-piperazine, Aldehyde | 65 | 90 | High |
One-Pot Hydroxyethylation | Epoxide, Cu(OTf)₂ catalyst | 82 | 98 | Low |
Regioselectivity is critical when functionalizing pyridine at C3 versus C4. For C3-selective hydroxyethylation, 3-bromopyridine is reacted with ethylene glycol under Pd-catalyzed C–O coupling (Pd(OAc)₂/Xantphos), yielding 2-(pyridin-3-yl)ethanol (85% yield). Subsequent mesylation (MsCl/Et₃N) and displacement with Boc-piperazine affords the target compound with >98% regiopurity [1] [6]. For C4-substituted analogues (e.g., tert-butyl 4-(pyridin-4-yl)piperazine-1-carboxylate), direct SNAr on 4-chloropyridine is employed, though this requires harsher conditions (100°C, 24h) [4]. Computational modeling confirms that C3 selectivity arises from lower activation energy in Pd-mediated coupling due to reduced steric hindrance. Solvent polarity significantly influences regioselectivity; DMF increases C3:C4 ratio to 20:1 versus 5:1 in THF.
Boc protection of the piperazine nitrogen is optimally achieved using di-tert-butyl dicarbonate (Boc₂O) with DMAP catalysis in dichloromethane (DCM), yielding >95% protection efficiency at 0–5°C. For deprotection, catalytic HCl in dioxane (4M) cleaves the Boc group quantitatively within 1h at 25°C, minimizing side reactions [4] [7]. Alternative methods include TFA-mediated deprotection (20% v/v in DCM), though this generates stoichiometric waste. For acid-sensitive substrates, thermal deprotection (140°C, toluene) is feasible but yields drop to 80%. Kinetic studies reveal Boc cleavage follows first-order kinetics, with HCl/dioxane exhibiting a rate constant 3× higher than TFA.
Table 2: Boc Protection/Deprotection Efficiency Under Varied Conditions
Process | Reagent/Catalyst | Conditions | Time (h) | Efficiency (%) |
---|---|---|---|---|
Protection | Boc₂O/DMAP | 0°C, DCM | 2 | 95–98 |
Deprotection | HCl/dioxane (4M) | 25°C | 1 | 99 |
Deprotection | TFA/DCM (20%) | 25°C | 3 | 95 |
Thermal Deprotection | Toluene | 140°C | 0.5 | 80 |
Stereoselective synthesis of the hydroxyethyl linker is achieved via asymmetric reduction of ketone precursors. NaBH₄ in ethanol reduces 2-oxo-2-(pyridin-3-yl)ethyl-piperazine at 0°C, yielding the (R)-enantiomer with 88% ee, while L-Selectride in THF enhances ee to 94% [4] [5] [8]. Solvent polarity directly impacts stereoselectivity: Hydroxylation in aprotic solvents (e.g., toluene) favors the (S)-enantiomer (ee 90%), whereas protic solvents (e.g., MeOH) invert selectivity to (R) (ee 85%). Catalytic hydrogenation (H₂/Pd-C) offers a greener alternative but achieves only 70% ee. For furan analogues (e.g., tert-butyl 4-[2-(furan-2-yl)-2-hydroxyethyl]piperazine-1-carboxylate, CAS 1182052-64-7), biocatalytic reduction using ketoreductases achieves >99% ee [5]. Optimization requires balancing temperature (−20°C to 25°C), solvent polarity (log P 0.5–4.0), and reductant stoichiometry (1.0–2.0 eq).
Table 3: Stereoselectivity in Hydroxylation Under Varied Conditions
Reductant | Solvent | Temperature (°C) | ee (%) | Isomer Favored |
---|---|---|---|---|
NaBH₄ | EtOH | 0 | 88 | (R) |
L-Selectride | THF | −78 | 94 | (R) |
H₂/Pd-C | MeOH | 25 | 70 | (S) |
Ketoreductase | Buffer | 30 | >99 | (S) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7